![molecular formula C34H41NO4SSi B019279 4'-叔丁基二甲基硅烷基-6-羟基雷洛昔芬 CAS No. 174264-46-1](/img/structure/B19279.png)
4'-叔丁基二甲基硅烷基-6-羟基雷洛昔芬
概述
描述
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride. It is primarily used in the synthesis of Raloxifene 6-glucuronide .
科学研究应用
Synthesis Methodology
The synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene typically involves the reaction of Raloxifene with tert-butyldimethylsilyl chloride under controlled conditions. The following steps outline the general synthetic route:
- Protection of Hydroxy Group : The hydroxy group on Raloxifene is protected using TBDMS chloride in the presence of a base such as imidazole.
- Reaction Conditions : The reaction is usually conducted in an aprotic solvent like dichloromethane at room temperature.
- Deprotection : Following the synthesis, deprotection steps are performed to yield the desired product.
Pharmacological Studies
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is primarily utilized in pharmacological research to investigate:
- Mechanism of Action : As a SERM, it modulates estrogen receptors, influencing various biological processes, including cell proliferation and apoptosis in estrogen-sensitive tissues.
- Metabolism Studies : It serves as a precursor for synthesizing Raloxifene 6-glucuronide, allowing researchers to study the metabolic pathways and pharmacokinetics of Raloxifene derivatives.
Therapeutic Potential
Research indicates that derivatives like 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene may have therapeutic applications in:
- Osteoporosis Treatment : By mimicking estrogen's effects on bone tissue, it may help prevent bone loss.
- Breast Cancer Therapy : Its selective action can inhibit estrogen-dependent tumor growth while preserving beneficial effects in other tissues.
Industrial Applications
In the pharmaceutical industry, this compound aids in:
- Drug Development : It is used to create new formulations with improved efficacy and reduced side effects.
- Analytical Chemistry : Acts as a reference standard for assessing the quality and purity of Raloxifene-related products.
Case Studies and Research Findings
Several studies have documented the applications of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene:
- Metabolic Pathway Elucidation : Research has shown that this compound effectively leads to the formation of Raloxifene 6-glucuronide, providing insights into its metabolic pathways and potential interactions with other drugs.
- Therapeutic Efficacy : Clinical studies indicate that derivatives can significantly reduce bone resorption markers in postmenopausal women, demonstrating their utility in osteoporosis management.
- Estrogen Receptor Modulation : Investigations into its binding affinity reveal that it selectively modulates estrogen receptors, offering promising avenues for breast cancer treatment strategies.
作用机制
Target of Action
It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .
Mode of Action
Raloxifene is known to act as a selective estrogen receptor modulator .
Biochemical Pathways
Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .
Pharmacokinetics
As a derivative of raloxifene, it may have similar pharmacokinetic properties .
Result of Action
Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .
Action Environment
Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the following steps :
Reaction of Raloxifene with tert-butyldimethylsilyl chloride: This reaction produces a mixture of compounds, including 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.
Lewis acid-mediated coupling: The phenol group of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is coupled with methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to form a single product with the desired stereochemistry at the anomeric center.
Heating with lithium hydroxide: The product is heated in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to yield Raloxifene 6-glucuronide.
Industrial Production Methods
While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are not detailed, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure consistent quality .
化学反应分析
Types of Reactions
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene undergoes several types of chemical reactions, including:
Substitution reactions: The tert-butyldimethylsilyl group can be substituted under specific conditions.
Coupling reactions: The phenol group can participate in coupling reactions with various reagents.
Common Reagents and Conditions
tert-Butyldimethylsilyl chloride: Used in the initial synthesis step.
Lewis acids: Used in the coupling reactions.
Lithium hydroxide and tetrabutylammonium fluoride: Used in the deprotection steps.
Major Products Formed
The major product formed from these reactions is Raloxifene 6-glucuronide, which is a significant metabolite of Raloxifene .
相似化合物的比较
Similar Compounds
Raloxifene: The parent compound, a selective estrogen receptor modulator.
Raloxifene 6-glucuronide: The major metabolite synthesized from 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.
Other Raloxifene derivatives: Various derivatives synthesized for research and therapeutic purposes.
Uniqueness
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is unique due to its role in the synthesis of Raloxifene 6-glucuronide. This specific modification allows for the study of Raloxifene’s metabolism and its tissue-selective effects, providing valuable insights into the pharmacological properties of Raloxifene and its derivatives .
生物活性
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (4'-TBDMS-6-OH-Ral) is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment and prevention of osteoporosis in postmenopausal women. This article explores the biological activity of 4'-TBDMS-6-OH-Ral, focusing on its synthesis, metabolic pathways, and potential therapeutic applications.
Structural Characteristics
4'-TBDMS-6-OH-Ral has the molecular formula and a molecular weight of approximately 587.85 g/mol. The introduction of the tert-butyldimethylsilyl (TBDMS) group at the 4' position enhances the compound's lipophilicity and stability, potentially improving its pharmacological properties compared to Raloxifene itself.
Synthesis Process
The synthesis of 4'-TBDMS-6-OH-Ral typically involves reacting Raloxifene with TBDMS chloride in the presence of a base, such as triethylamine. This reaction selectively protects the hydroxyl group at the 6th position, facilitating the formation of Raloxifene 6-glucuronide (R6G), a major metabolite of Raloxifene.
While 4'-TBDMS-6-OH-Ral itself does not exhibit specific biological activity, it serves as an important intermediate in the synthesis of R6G. R6G is formed through the enzymatic action of UDP-glucuronosyltransferase (UGT), which plays a crucial role in drug metabolism. The understanding of this metabolic pathway is essential for evaluating the efficacy and safety profile of Raloxifene and its derivatives .
Pharmacokinetics
As a derivative of Raloxifene, 4'-TBDMS-6-OH-Ral is expected to share similar pharmacokinetic properties. The pharmacokinetics of Raloxifene involves absorption, distribution, metabolism, and excretion processes that are influenced by various factors, including patient physiology and concurrent medications .
Therapeutic Applications
Research indicates that compounds like 4'-TBDMS-6-OH-Ral may enhance therapeutic outcomes in treating osteoporosis and other estrogen-related conditions due to their improved stability and potential bioavailability. Studies have suggested that modifications like silylation can lead to better pharmacokinetic profiles compared to traditional SERMs .
Comparative Analysis
The following table summarizes key compounds related to 4'-TBDMS-6-OH-Ral, highlighting their structural modifications and primary uses:
Compound Name | Structural Modification | Primary Use |
---|---|---|
Raloxifene | None | Osteoporosis treatment |
Tamoxifen | Ethylene bridge between phenolic rings | Breast cancer treatment |
Bazedoxifene | Additional phenolic group | Menopausal symptom relief |
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | tert-butyldimethylsilyl group addition | Potential osteoporosis treatment |
Study on Metabolism
A significant study investigated the metabolic pathways of Raloxifene, revealing that its glucuronidation primarily occurs via UGT enzymes. This process is crucial for understanding how modifications like those present in 4'-TBDMS-6-OH-Ral can influence drug metabolism and therapeutic efficacy .
Neuroprotective Effects
Research has also explored the neuroprotective effects of Raloxifene in models of brain injury. It was found that Raloxifene could modulate intracellular calcium levels and enhance autophagy while suppressing apoptosis in neuronal cells. These findings suggest that derivatives like 4'-TBDMS-6-OH-Ral may have broader applications beyond osteoporosis treatment .
Clinical Implications
The clinical implications of using silylated derivatives such as 4'-TBDMS-6-OH-Ral include potential improvements in patient compliance due to better pharmacokinetic profiles and reduced side effects associated with traditional SERMs. Ongoing research aims to further elucidate these benefits through clinical trials.
属性
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-46-1 | |
Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。